molecular formula C6H14ClNO B1295960 2-(Pyrrolidin-1-yl)ethanol hydrochloride CAS No. 30727-31-2

2-(Pyrrolidin-1-yl)ethanol hydrochloride

Cat. No. B1295960
CAS RN: 30727-31-2
M. Wt: 151.63 g/mol
InChI Key: YSUZHUSIBQEHEH-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)ethanol hydrochloride is a biochemical reagent . It is a useful research compound with a molecular formula of C6H14ClNO and a molecular weight of 151.63 g/mol. The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis pathway for 2-(Pyrrolidin-1-yl)ethanol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-1-yl)ethanol hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(Pyrrolidin-1-yl)ethanol hydrochloride include the reaction of ethyl bromide with sodium hydride in ethanol to form ethyl 2-bromoethoxide, followed by the reaction of ethyl 2-bromoethoxide with 2-pyrrolidone in ethanol to form (S)-1-ethyl-2-pyrrolidinone. This is then reduced with sodium borohydride in ethanol to form (S)-1-ethyl-2-pyrrolidinol, which is reacted with hydrochloric acid to form 2-(Pyrrolidin-1-yl)ethanol hydrochloride.


Physical And Chemical Properties Analysis

2-(Pyrrolidin-1-yl)ethanol hydrochloride is a liquid that appears colorless to light yellow . Its molecular weight is 151.64 g/mol .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The future of 2-(Pyrrolidin-1-yl)ethanol hydrochloride and similar compounds lies in further exploration of their potential applications in drug discovery and development .

properties

IUPAC Name

2-pyrrolidin-1-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-6-5-7-3-1-2-4-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUZHUSIBQEHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2955-88-6 (Parent)
Record name 1-Pyrrolidineethanol, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20184750
Record name 1-Pyrrolidineethanol, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)ethanol hydrochloride

CAS RN

30727-31-2
Record name 1-Pyrrolidineethanol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30727-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineethanol, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineethanol, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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